molecular formula C46H93N2O6P B8262797 Sphingomyelin (Milk, Bovine) CAS No. 121999-74-4

Sphingomyelin (Milk, Bovine)

Cat. No.: B8262797
CAS No.: 121999-74-4
M. Wt: 801.2 g/mol
InChI Key: SXZWBNWTCVLZJN-NMIJJABPSA-N
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Description

N-tricosanoylsphing-4-enine-1-phosphocholine is a sphingomyelin 41:1 in which the N-acyl group and sphingoid base are specified as tricosanoyl and sphingosine respectively. It has a role as a mouse metabolite and a ceramide allergen. It is functionally related to a tricosanoic acid.

Scientific Research Applications

Modular Synthesis for Labeling

A study by Sandbhor et al. (2009) describes a general route to phospho- and sphingolipids that incorporate an alkyne in the phosphocholine headgroup. This strategy allows for the postsynthetic introduction of fluorophores or other labeling agents, useful in probing enzymatic activity related to sphingomyelin derivatives.

Characterization in Egg Yolks

Research by Do and Ramachandran (1980) involved characterizing phospholipids in chicken egg yolks, including sphingomyelin and its derivatives. They identified major and minor phospholipids, providing insights into the chemical structure and composition of sphingomyelin in biological sources.

Enzymic Hydrolysis Studies

An earlier study by Heller and Shapiro (1966) focused on the enzymatic hydrolysis of sphingomyelin, providing foundational knowledge about the biochemical properties and activity of sphingomyelin-related enzymes in liver cells.

Metabolism and Chemical Properties

Barenholz and Gatt (1982) explored the metabolism, chemical synthesis, and physical properties of sphingomyelin, including its major lipid constituents and the compositional analysis required for its study.

Fluorescent Derivative Synthesis for Diagnostic Applications

Gatt et al. (1980) synthesized fluorescent derivatives of sphingomyelin, providing a method for estimating sphingomyelinase activity in tissue extracts, with potential applications in diagnosing diseases like Niemann-Pick disease (Gatt, Dinur, & Barenholz, 1980).

Thermotropic Properties of Derivatives

Ahmad et al. (1985) developed a method for N-acylation of sphingosine-1-phosphocholine to obtain sphingomyelin derivatives. They measured the transition temperature and enthalpy of each derivative, providing insights into their thermotropic properties (Ahmad, Sparrow, & Morrisett, 1985).

Sphingomyelin Synthesis and Activity

Voelker and Kennedy (1982) investigated the enzymatic synthesis of sphingomyelin, emphasizing its role in cell biology and providing a methodological approach for studying its synthesis in tissue culture cells and subcellular fractions (Voelker & Kennedy, 1982).

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(tricosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-30-32-34-36-38-40-46(50)47-44(43-54-55(51,52)53-42-41-48(3,4)5)45(49)39-37-35-33-31-29-27-19-17-15-13-11-9-7-2/h37,39,44-45,49H,6-36,38,40-43H2,1-5H3,(H-,47,50,51,52)/b39-37+/t44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZWBNWTCVLZJN-NMIJJABPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H93N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677023
Record name (2S,3R,4E)-3-Hydroxy-2-(tricosanoylamino)octadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/23:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

121999-74-4
Record name (2S,3R,4E)-3-Hydroxy-2-(tricosanoylamino)octadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SM(d18:1/23:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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